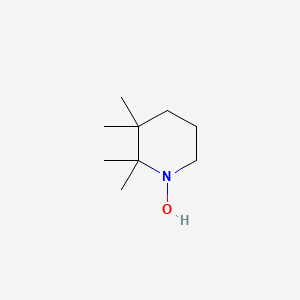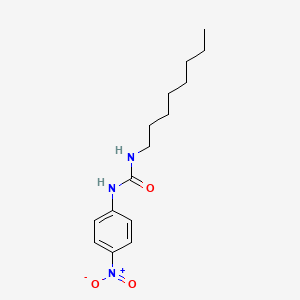![molecular formula C10H18NO2+ B14415817 [(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate CAS No. 82264-26-4](/img/structure/B14415817.png)
[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S)-1-methyl-1-azoniabicyclo[222]octan-3-yl] acetate is a quaternary ammonium compound with a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate typically involves the quaternization of 1-methyl-1-azabicyclo[2.2.2]octane with an appropriate acetylating agent. One common method is the reaction of 1-methyl-1-azabicyclo[2.2.2]octane with acetic anhydride under controlled conditions to yield the desired acetate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale quaternization reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects, particularly in the development of drugs targeting the nervous system.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of [(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The quaternary ammonium group allows it to bind to negatively charged sites, influencing biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azabicyclo[2.2.2]octane: A structurally related compound with similar bicyclic features.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: Known for its presence in tropane alkaloids with significant biological activities.
Uniqueness
[(3S)-1-methyl-1-azoniabicyclo[222]octan-3-yl] acetate is unique due to its specific quaternary ammonium structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
82264-26-4 |
|---|---|
Formule moléculaire |
C10H18NO2+ |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate |
InChI |
InChI=1S/C10H18NO2/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11/h9-10H,3-7H2,1-2H3/q+1/t9?,10-,11?/m1/s1 |
Clé InChI |
OROYXWCEQBVSLR-HSOILSAZSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[N+]2(CCC1CC2)C |
SMILES canonique |
CC(=O)OC1C[N+]2(CCC1CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
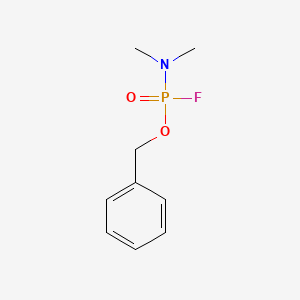
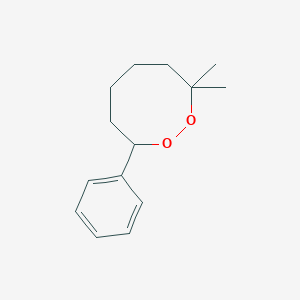
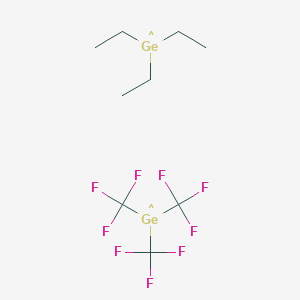
![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
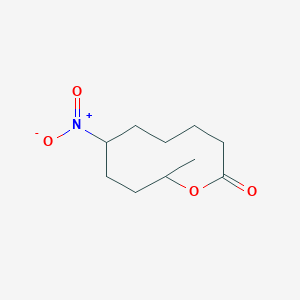
![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
![5,11-ditert-butyl-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,12-dione](/img/structure/B14415777.png)
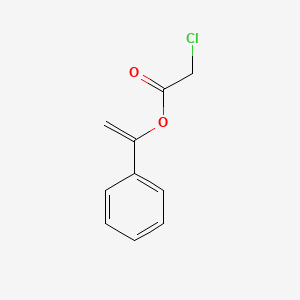
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
